

(3-Acetyl-4-fluorophenyl)boronic acid molecular weight.

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Compound of Interest

Compound Name: (3-Acetyl-4-fluorophenyl)boronic acid

Cat. No.: B1524842

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An In-depth Technical Guide to **(3-Acetyl-4-fluorophenyl)boronic acid**: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry and drug discovery, boronic acids have emerged as indispensable tools. Their unique reactivity, stability, and low toxicity have established them as premier building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][2]} Among the vast array of available boronic acids, **(3-Acetyl-4-fluorophenyl)boronic acid** (CAS No. 850198-68-4) is a particularly valuable reagent. Its substituted phenyl ring, featuring both an acetyl and a fluorine group, introduces chemical handles and physicochemical properties highly sought after in the development of novel pharmaceuticals and advanced materials.^{[3][4]}

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the molecular properties, synthetic considerations, and critical applications of **(3-Acetyl-4-fluorophenyl)boronic acid**, grounded in established chemical principles and field-proven methodologies.

Physicochemical and Structural Profile

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. **(3-Acetyl-4-fluorophenyl)boronic acid** is a white to off-white solid at room

temperature, and its key characteristics are summarized below. The molecular weight, a central parameter for all stoichiometric calculations, is 181.96 g/mol .[\[5\]](#)[\[6\]](#)

Property	Value	Source(s)
Molecular Weight	181.96 g/mol	[5] [6]
Molecular Formula	C ₈ H ₈ BFO ₃	[5]
CAS Number	850198-68-4	[5] [7] [8]
Appearance	Solid	
Purity	Typically ≥98%	[5]
Boiling Point	354.5 °C at 760 mmHg	[6]
SMILES	<chem>CC(=O)C1=C(F)C=CC(=C1)B(O)O</chem>	[5]
InChI Key	SLTQXKDHZMXMNR-UHFFFAOYSA-N	[7]
Storage Conditions	Store at room temperature or 4°C, under inert gas (Nitrogen)	[5]

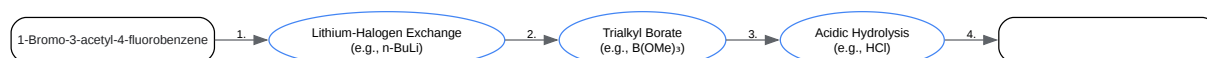
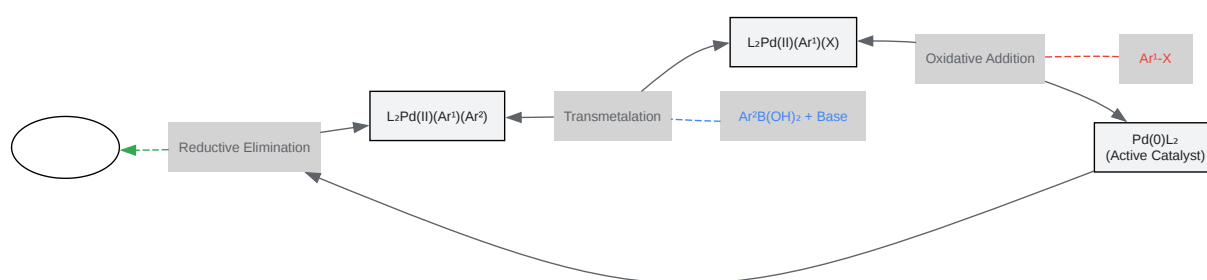
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **(3-Acetyl-4-fluorophenyl)boronic acid** is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon (C-C) bonds, typically between an organoboron compound and an organohalide.[\[2\]](#)[\[9\]](#) The presence of electron-withdrawing groups (the acetyl and fluoro substituents) on the phenyl ring of this specific boronic acid can influence the kinetics of the reaction, particularly the transmetalation step.[\[10\]](#)

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, Ar-Br), forming a Pd(II) complex.
- Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species ($-\text{B}(\text{OR})_3^-$).^[10]
- Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst.^[2]



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